Cas no 2034416-77-6 (N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide)

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide is a structurally complex heterocyclic compound featuring a thienopyrimidine core fused with a fluorophenylacetamide moiety. Its unique architecture suggests potential applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the presence of hydrogen-bonding motifs (dioxo-thienopyrimidine) and lipophilic aromatic groups (fluorophenyl). The fluorine substituent may enhance metabolic stability and binding affinity, while the thienopyrimidine core offers rigidity for target engagement. This compound is of interest for exploratory research in drug discovery, particularly in areas requiring selective modulation of biological targets. Suitable for synthetic optimization and structure-activity relationship studies.
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide structure
2034416-77-6 structure
Product Name:N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide
CAS No:2034416-77-6
MF:C16H14FN3O3S
MW:347.364065647125
CID:5551643
PubChem ID:168003425
Update Time:2025-06-09

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide
    • 2034416-77-6
    • Inchi: 1S/C16H14FN3O3S/c17-11-4-2-1-3-10(11)9-13(21)18-6-7-20-15(22)14-12(5-8-24-14)19-16(20)23/h1-5,8,14H,6-7,9H2,(H,18,21)
    • InChI Key: ZSZLVIVVIDQPES-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1C(N(C(N=2)=O)CCNC(CC1C=CC=CC=1F)=O)=O

Computed Properties

  • Exact Mass: 347.07399065g/mol
  • Monoisotopic Mass: 347.07399065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 104Ų

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide Pricemore >>

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Additional information on N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide

Comprehensive Overview of N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide (CAS No. 2034416-77-6)

The compound N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide, identified by CAS No. 2034416-77-6, is a structurally intricate molecule that has garnered significant attention in the field of medicinal chemistry. Its unique thieno[3,2-d]pyrimidine core, coupled with a fluorophenyl acetamide moiety, positions it as a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the scientific community has focused on small-molecule drug discovery, with compounds like 2034416-77-6 being explored for their structure-activity relationships (SAR). The incorporation of a fluorine atom in the phenyl ring enhances the molecule's metabolic stability and bioavailability, addressing a common challenge in drug development. This aligns with current trends in precision medicine, where researchers seek to optimize pharmacokinetic properties while minimizing off-target effects. The thienopyrimidine scaffold is also notable for its versatility, as it appears in several FDA-approved drugs, further validating its therapeutic potential.

The synthesis of N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide involves multi-step organic reactions, often starting from 2-aminothiophene-3-carboxylic acid derivatives. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, reflecting the industry's shift toward green chemistry and sustainable practices. Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and HPLC, ensuring compliance with rigorous quality standards.

From a commercial perspective, CAS No. 2034416-77-6 is available through specialized chemical suppliers and contract research organizations (CROs). Its pricing and availability are influenced by factors such as bulk synthesis scalability and intellectual property considerations. As the pharmaceutical industry increasingly adopts AI-driven drug design, compounds like this are being screened in virtual libraries to accelerate lead optimization. This intersection of computational chemistry and experimental validation underscores the molecule's relevance in modern drug discovery pipelines.

Ongoing research into 2034416-77-6 also explores its potential off-label applications, such as in neurodegenerative disorders or autoimmune conditions. The fluorophenyl group's ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable fragment for fragment-based drug discovery (FBDD). Additionally, its logP and polar surface area values suggest favorable blood-brain barrier permeability, a critical factor for CNS-targeted therapies.

In conclusion, N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(2-fluorophenyl)acetamide represents a compelling case study in the evolution of heterocyclic chemistry. Its structural features and pharmacological promise align with contemporary interests in personalized therapeutics and high-throughput screening. As scientific inquiries continue to unravel its mechanisms, this compound may soon transition from bench to bedside, addressing unmet medical needs in diverse therapeutic areas.

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